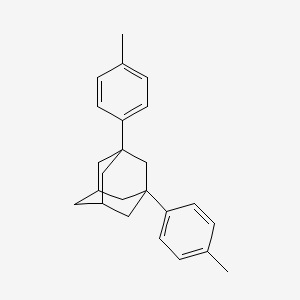

1,3-Bis(4-methylphenyl)adamantane

Description

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28/c1-17-3-7-21(8-4-17)23-12-19-11-20(13-23)15-24(14-19,16-23)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIUSPLMFQGGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389005 | |

| Record name | 1,3-bis(4-methylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65756-27-6 | |

| Record name | 1,3-bis(4-methylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DI-P-TOLYL-ADAMANTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Bis(4-methylphenyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-Bis(4-methylphenyl)adamantane, a disubstituted adamantane derivative with potential applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane core, functionalized with two p-tolyl groups, makes this an intriguing scaffold for the design of novel bioactive molecules and advanced polymers. This document provides a comprehensive overview of a proposed synthetic pathway, including detailed experimental protocols, and summarizes key data in a structured format.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the bromination of adamantane to yield the key intermediate, 1,3-dibromoadamantane. The subsequent step is a Friedel-Crafts alkylation of toluene with 1,3-dibromoadamantane, catalyzed by a Lewis acid, to afford the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dibromoadamantane

This protocol is adapted from established procedures for the selective dibromination of adamantane.

Materials:

-

Adamantane

-

Bromine

-

Aluminum tribromide (AlBr₃), anhydrous

-

Carbon tetrachloride (CCl₄)

-

Ice

-

Sodium bisulfite solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask with a condenser and drying tube

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a condenser and a drying tube, dissolve adamantane (1.0 eq) in an excess of bromine (approximately 10-15 molar equivalents).

-

With stirring, heat the mixture gently to approximately 65°C to initiate the reaction, as evidenced by the evolution of hydrogen bromide gas.

-

Remove the heat source and, with continued stirring, carefully add anhydrous aluminum tribromide (catalytic amount, e.g., 0.02 eq) in small portions over a period of 15 minutes. The reaction can be vigorous.

-

After the addition of the catalyst is complete, continue stirring for an additional 5-10 minutes without external heating.

-

Pour the reaction mixture over a mixture of ice and carbon tetrachloride.

-

Transfer the mixture to a separatory funnel. The organic layer is washed with a saturated sodium bisulfite solution to remove excess bromine, followed by water, and finally a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure 1,3-dibromoadamantane as a white solid.

Step 2: Synthesis of this compound

This proposed protocol is based on general Friedel-Crafts alkylation procedures. Optimization of reaction conditions may be necessary to maximize the yield and minimize side products.

Materials:

-

1,3-Dibromoadamantane

-

Toluene, anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate solution, saturated

-

Sodium chloride solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

In a separate flask, dissolve 1,3-dibromoadamantane (1.0 eq) in anhydrous toluene (which acts as both reactant and solvent).

-

Add the solution of 1,3-dibromoadamantane in toluene dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Adamantane | C₁₀H₁₆ | 136.24 | 281-23-2 |

| 1,3-Dibromoadamantane | C₁₀H₁₄Br₂ | 294.03 | 876-53-9 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| This compound | C₂₄H₂₈ | 316.49 | 65756-27-6 |

Predicted Physical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 442.6 ± 30.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 248.5 ± 15.3 °C |

| Molar Refractivity | 102.3 ± 0.3 cm³ |

Logical Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

This technical guide provides a plausible and detailed pathway for the synthesis of this compound, a compound of interest for various applications in drug discovery and materials science. The described two-step synthesis, commencing from adamantane, employs standard organic chemistry transformations. It is important to note that the protocol for the Friedel-Crafts alkylation step is a proposed method and may require optimization for yield and purity. Further research to experimentally determine the physical and spectroscopic properties of the final compound is highly recommended for its unequivocal characterization.

Physicochemical Properties of 1,3-Bis(4-methylphenyl)adamantane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 1,3-Bis(4-methylphenyl)adamantane (also known as 1,3-Di-p-tolyladamantane). Due to the limited availability of experimental data for this specific compound, this document combines predicted values with a broader discussion of the well-established characteristics of the adamantane core, offering a valuable resource for researchers and professionals in drug development and materials science.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values, derived from computational models, offer a preliminary assessment of the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈ | |

| Molecular Weight | 316.488 g/mol | |

| CAS Number | 65756-27-6 | |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 442.6 ± 30.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 248.5 ± 15.3 °C | |

| LogP (Predicted) | 7.85 | |

| Vapour Pressure (Predicted) | 0.0 ± 0.5 mmHg at 25°C | |

| Refractive Index (Predicted) | 1.610 |

Structural and Spectroscopic Properties

The introduction of two 4-methylphenyl (p-tolyl) groups at the 1 and 3 positions of the adamantane core is expected to significantly influence its overall properties, particularly its lipophilicity and potential for intermolecular interactions such as C-H⋯π interactions.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the properties of this compound or its analogues, the following general protocols can be employed.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid is using a melting point apparatus.

Determination of Solubility

The solubility of a compound in various solvents can be determined through equilibrium solubility experiments.

Spectroscopic Analysis

Standard spectroscopic techniques are essential for structural elucidation and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For adamantane derivatives, the rigid framework often leads to well-resolved signals.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized through a Friedel-Crafts-type reaction.

Conclusion

This compound is a molecule of interest due to its unique structural features, combining the rigid adamantane core with aromatic substituents. While experimental data on its physicochemical properties are scarce, computational predictions provide a useful starting point for further investigation. The experimental protocols and synthetic considerations outlined in this guide are intended to facilitate future research and a deeper understanding of this compound's characteristics for potential applications in medicinal chemistry and materials science.

References

Spectroscopic Data for 1,3-Bis(4-methylphenyl)adamantane Not Found

An extensive search for spectroscopic data, including NMR (¹H, ¹³C), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, for the specific compound 1,3-Bis(4-methylphenyl)adamantane did not yield any direct experimental results. Similarly, detailed experimental protocols for its synthesis and spectroscopic analysis were not available in the public domain based on the conducted search.

While data for various other adamantane derivatives were accessible, no specific entries corresponding to this compound could be located. Researchers and scientists seeking this information may need to perform de novo synthesis and characterization to obtain the required spectroscopic data.

As no quantitative data or experimental procedures for the target molecule were found, the requested in-depth technical guide, including data tables and visualizations, cannot be provided at this time.

In-Depth Technical Guide: 1,3-Bis(4-methylphenyl)adamantane

CAS Number: 65756-27-6

Molecular Formula: C₂₄H₂₈

Molecular Weight: 316.49 g/mol

This technical guide provides a comprehensive overview of 1,3-Bis(4-methylphenyl)adamantane, also known as 1,3-di-p-tolyladamantane. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines available information with proposed methodologies and predicted data based on established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

| Property | Predicted Value | Source |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 442.6 ± 30.0 °C at 760 mmHg | [1] |

| Flash Point | 248.5 ± 15.3 °C | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Refractive Index | 1.610 | [1] |

| LogP | 7.85 | [1] |

Note: These values are computationally predicted and have not been experimentally verified.

Proposed Synthesis: Friedel-Crafts Alkylation

A plausible and well-established method for the synthesis of 1,3-diaryl adamantanes is the Friedel-Crafts alkylation. This approach involves the reaction of a halogenated adamantane precursor with an aromatic compound in the presence of a Lewis acid catalyst. For this compound, a likely synthetic route is the reaction of 1,3-dibromoadamantane with toluene.

Experimental Protocol (Proposed)

Reaction: Friedel-Crafts Alkylation of 1,3-Dibromoadamantane with Toluene

Materials:

-

1,3-Dibromoadamantane

-

Toluene (anhydrous)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or heptane for recrystallization

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in an excess of anhydrous toluene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve 1,3-dibromoadamantane in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 1,3-dibromoadamantane solution dropwise to the stirred toluene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or heptane to yield this compound as a solid.

Note: This is a proposed protocol based on general Friedel-Crafts reaction conditions. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve a high yield.

Spectroscopic Characterization (Anticipated Data)

No specific spectroscopic data for this compound has been found in the literature. The following table outlines the expected signals in ¹H and ¹³C NMR spectra based on the chemical structure and data from analogous 1,3-disubstituted adamantane derivatives.

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aromatic protons (doublets, ~7.0-7.2 ppm)- Methyl protons on the tolyl groups (singlet, ~2.3 ppm)- Adamantane bridgehead protons (CH)- Adamantane methylene protons (CH₂) |

| ¹³C NMR | - Quaternary aromatic carbons- Aromatic CH carbons- Quaternary adamantane carbons (C-1 and C-3)- Adamantane bridgehead carbons (CH)- Adamantane methylene carbons (CH₂)- Methyl carbons |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 316 |

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, the adamantane scaffold is a key pharmacophore in numerous approved drugs, valued for its ability to increase lipophilicity and modulate the pharmacokinetic properties of molecules. Diaryl adamantane derivatives are of interest in medicinal chemistry for a range of potential applications.

-

Antiviral and Antimicrobial Agents: The adamantane core is present in antiviral drugs like amantadine and rimantadine. The lipophilic nature of the diaryl-substituted adamantane could enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

-

Anticancer Agents: Various adamantane derivatives have been investigated for their anti-proliferative activities against human cancer cell lines. The rigid adamantane cage can serve as a scaffold to orient the two phenyl groups for specific interactions with biological targets.

-

Materials Science: The high thermal stability and rigid structure of the adamantane core make its derivatives suitable for the development of novel polymers and materials with unique properties.

Further research is required to explore the specific biological activities and potential applications of this compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via a Friedel-Crafts alkylation reaction.

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide on the Potential Applications of 1,3-Bis(4-methylphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-methylphenyl)adamantane is a diaryl adamantane derivative with a unique rigid, three-dimensional structure. While direct experimental data on this specific compound is limited, this guide extrapolates its potential applications in materials science and medicinal chemistry based on the known properties of structurally similar adamantane derivatives, particularly its hydroxylated analog, 1,3-Bis(4-hydroxyphenyl)adamantane. The substitution of hydroxyl groups with methyl groups is anticipated to significantly alter the molecule's properties, such as increasing its hydrophobicity and affecting its thermal and electronic characteristics. This whitepaper provides a comprehensive overview of its inferred potential, including detailed hypothetical experimental protocols and structured data for comparative analysis.

Introduction

Adamantane and its derivatives have garnered significant interest in various scientific fields due to their rigid, diamondoid structure, which imparts unique properties such as high thermal stability, lipophilicity, and predictable three-dimensional geometry. These characteristics make them valuable building blocks in drug discovery and materials science. This guide focuses on the potential of this compound, a molecule whose properties are inferred from its structural analogs. By replacing the polar hydroxyl groups of 1,3-Bis(4-hydroxyphenyl)adamantane with nonpolar methyl groups, we can anticipate a shift towards increased lipophilicity and altered intermolecular interactions, opening up new avenues for application.

Potential Synthesis

A plausible synthetic route for this compound is through a Friedel-Crafts alkylation reaction. This well-established method can be adapted for the direct arylation of the adamantane core at its tertiary carbon positions.

Objective: To synthesize this compound from 1,3-dibromoadamantane and toluene.

Materials:

-

1,3-dibromoadamantane

-

Toluene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, 1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 1,3-dibromoadamantane (1 equivalent) in anhydrous toluene (excess, serving as both reactant and solvent) to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Material Science

The properties of polymers are significantly influenced by the functional groups of their constituent monomers. The replacement of a polar hydroxyl group with a nonpolar methyl group is expected to increase the hydrophobicity and reduce the polarity of materials derived from this compound.

This compound can be envisioned as a monomer for the synthesis of high-performance polymers such as polycarbonates, polyesters, and polyimides. The rigid adamantane core would contribute to:

-

High Thermal Stability: The diamondoid structure of adamantane enhances the thermal stability of the polymer backbone.

-

Improved Solubility: The bulky, non-polar nature of the monomer can disrupt polymer chain packing, potentially leading to improved solubility in organic solvents, which is advantageous for processing.

-

Low Dielectric Constant: The introduction of the non-polar adamantane and tolyl groups could lead to polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.

| Property | 1,3-Bis(4-hydroxyphenyl)adamantane-based Polymer | Inferred Property of this compound-based Polymer | Rationale |

| Polarity | High | Low | Methyl group is non-polar compared to the hydroxyl group. |

| Hydrophobicity | Lower | Higher | Increased non-polar character leads to greater water repellency. |

| Intermolecular Forces | Hydrogen Bonding | Van der Waals Forces | Absence of hydroxyl groups prevents hydrogen bonding. |

| Thermal Stability | High | Potentially Higher | The C-C bond of the methyl group may offer greater thermal stability than the C-O bond. |

| Solubility in Polar Solvents | Higher | Lower | "Like dissolves like" principle. |

| Solubility in Non-polar Solvents | Lower | Higher | Increased non-polar character improves solubility in non-polar media. |

| Dielectric Constant | Higher | Lower | Reduced polarity leads to a lower dielectric constant. |

Potential Applications in Medicinal Chemistry

The adamantane cage is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1]

The rigid structure of this compound can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets. Its high lipophilicity could be leveraged to:

-

Enhance Blood-Brain Barrier (BBB) Permeability: The non-polar nature of the molecule may facilitate its passage across the BBB, making it a candidate for developing drugs targeting the central nervous system.

-

Target Hydrophobic Pockets of Proteins: The bulky and hydrophobic structure could effectively occupy hydrophobic binding pockets in enzymes and receptors.

Many adamantane derivatives, such as amantadine and rimantadine, exhibit antiviral activity, primarily against the influenza A virus, by targeting the M2 proton channel.[1] While the mechanism of action for a diaryl adamantane derivative would likely differ, its rigid structure could serve as a basis for designing new antiviral agents that disrupt viral entry, replication, or assembly.

Caption: Hypothesized mechanism of action for a this compound-based drug.

Conclusion

While experimental data on this compound is not yet available in the public domain, this technical guide provides a well-reasoned projection of its potential applications. Based on the established chemistry and properties of related adamantane derivatives, this compound holds promise as a valuable building block in both materials science for the development of high-performance polymers and in medicinal chemistry as a novel drug scaffold. Further research into the synthesis and characterization of this compound is warranted to experimentally validate these exciting possibilities.

References

In-Depth Technical Guide: 1,3-Bis(4-methylphenyl)adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have led to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. The incorporation of the adamantane cage into drug molecules can significantly enhance their pharmacological profiles by improving metabolic stability, modulating lipophilicity, and providing a rigid framework for the precise orientation of pharmacophoric groups.

This technical guide focuses on a specific class of adamantane derivatives: 1,3-bis(4-methylphenyl)adamantane and its related compounds. The introduction of two p-tolyl groups at the bridgehead positions of the adamantane core creates a class of molecules with distinct steric and electronic properties, making them intriguing candidates for drug discovery and development. This document provides a comprehensive overview of their synthesis, potential biological activities based on related structures, and detailed experimental protocols.

Synthesis of 1,3-Diaryladamantane Derivatives

The primary synthetic route to 1,3-diaryladamantanes involves the electrophilic substitution of a 1,3-dihaloadamantane with an aromatic compound, typically via a Friedel-Crafts alkylation reaction.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative method for the synthesis of 1,3-diaryladamantanes and can be adapted for the synthesis of this compound.

Materials:

-

1,3-Dibromoadamantane

-

Toluene (anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reactant: Dissolve 1,3-dibromoadamantane in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred toluene-catalyst mixture under a nitrogen atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Cytotoxicity Data

While specific biological data for this compound is not extensively available in the public domain, the cytotoxicity of structurally related adamantane derivatives, particularly those with bulky aromatic substituents, has been investigated against various cancer cell lines. This data provides a strong rationale for exploring the anticancer potential of this class of compounds.

Table 1: Cytotoxicity of Structurally Related Adamantane Derivatives

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 1,3-Disubstituted thiourea derivatives | SW620 (metastatic colon cancer) | 1.5 - 9.4 | [1][2] |

| SW480 (primary colon cancer) | 7.3 - 9.0 | [1][2] | |

| Adamantane-containing thiazole derivatives | Various human tumor cell lines | < 30 | [3] |

| Adamantane-linked isothiourea derivatives | PC-3, HepG-2, MCF-7, HeLa | < 25 | [4] |

| Diarylpentane derivatives (for comparison) | α-glucosidase inhibition | 18.1 | [5] |

Note: The IC₅₀ values are for structurally related, but not identical, compounds and should be considered indicative of potential activity.

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives is yet to be elucidated. However, based on studies of other cytotoxic adamantane compounds, a plausible mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Apoptotic Pathway

Many adamantane derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. A novel adamantane thiadiazole derivative, for instance, was found to exert its antitumor activity against lung carcinoma cells by inducing this pathway[6].

Caption: Proposed intrinsic pathway of apoptosis induced by adamantane derivatives.

This pathway is often characterized by:

-

Changes in mitochondrial membrane potential.

-

Release of cytochrome c from the mitochondria into the cytoplasm.

-

Activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3.

-

Eventual cell death.

Further research is required to confirm if this compound derivatives follow this or other cell death-inducing pathways.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds. The synthetic accessibility through established methods like Friedel-Crafts alkylation, combined with the promising cytotoxicity data from structurally related adamantane derivatives, warrants further investigation into their potential as therapeutic agents, particularly in the field of oncology.

Future research should focus on:

-

Optimized Synthesis: Development of high-yield, scalable synthetic routes for this compound and a library of its derivatives.

-

Comprehensive Biological Evaluation: Systematic screening of these compounds against a broad panel of cancer cell lines to determine their potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their cytotoxic effects, including their impact on cell cycle progression and apoptosis.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective drug candidates.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives.

References

- 1. An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of 1,3-Bis(4-methylphenyl)adamantane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique properties such as high thermal and chemical stability. The incorporation of adamantyl moieties into molecular structures can enhance lipophilicity and metabolic stability. 1,3-Bis(4-methylphenyl)adamantane, with its diaryl substitution on the adamantane core, is a molecule of interest for applications where thermal robustness is critical. This technical guide provides an in-depth analysis of the expected thermal stability of this compound, detailed experimental protocols for its characterization, and a proposed thermal decomposition pathway.

Expected Thermal Stability

The adamantane cage is known for its exceptional thermal stability, a consequence of its strain-free, diamondoid structure. It is anticipated that this compound will exhibit high thermal stability, with decomposition likely occurring at elevated temperatures. The thermal behavior will be influenced by the strength of the carbon-carbon bonds within the adamantane framework and the C-C bonds connecting the adamantane core to the 4-methylphenyl (tolyl) groups.

While no specific quantitative data for this compound has been found, data from related adamantane derivatives can provide an estimate of its thermal properties.

Table 1: Hypothetical Thermal Properties of this compound

| Property | Estimated Value | Method of Analysis |

| Melting Point (T_m) | 200 - 250 °C | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (T_onset) | > 350 °C | Thermogravimetric Analysis (TGA) |

| 5% Weight Loss Temperature (T_d5) | > 380 °C | Thermogravimetric Analysis (TGA) |

Note: These values are estimations based on the general stability of the adamantane core and the presence of aryl substituents. Actual experimental values may vary.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Objective: To determine the decomposition temperature and char yield of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature at which 5% weight loss occurs (T_d5).

-

The residual mass at the end of the experiment represents the char yield.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point (T_m) and identify any other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference: Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 300 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions to observe the thermal history-independent properties.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (T_m) is typically determined as the peak temperature of the endothermic melting transition.

-

Visualization of Experimental Workflows

TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound under inert conditions is hypothesized to proceed through a free-radical mechanism. The weakest bonds in the molecule are likely the C-C bonds connecting the bulky adamantyl core to the tolyl substituents.

-

Initiation: At high temperatures, homolytic cleavage of the adamantane-aryl C-C bond is expected to be the initial step, generating an adamantyl radical and a tolyl radical.

-

Propagation: These highly reactive radicals can then undergo a series of subsequent reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of adamantane and toluene.

-

Fragmentation of the Adamantane Cage: At very high temperatures, the adamantyl radical itself can undergo fragmentation, leading to the formation of smaller hydrocarbon fragments.

-

Aromatization: Dehydrogenation and rearrangement reactions could lead to the formation of polycyclic aromatic hydrocarbons (PAHs).

-

-

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

Proposed Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway.

Conclusion

While specific experimental data for this compound is currently unavailable, this technical guide provides a robust framework for understanding and evaluating its thermal stability. The inherent stability of the adamantane core suggests that this compound is likely to be thermally robust. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. The proposed decomposition pathway serves as a logical starting point for more detailed mechanistic studies. Further research is warranted to obtain precise quantitative data and to validate the proposed degradation mechanisms for this and related adamantane derivatives.

Solubility Profile of 1,3-Bis(4-methylphenyl)adamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methylphenyl)adamantane is a disubstituted adamantane derivative characterized by its rigid, bulky adamantane core and two lipophilic p-tolyl groups. This unique structure imparts specific physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug development, materials science, and chemical synthesis. Understanding the solubility of this compound in different organic solvents is essential for its purification, formulation, and the design of reaction conditions. This technical guide provides a comprehensive overview of the expected solubility of this compound, based on the general behavior of adamantane derivatives, and details established experimental protocols for its quantitative determination.

Core Concepts: Solubility of Adamantane Derivatives

Adamantane and its derivatives are generally nonpolar, hydrophobic molecules. Their solubility is primarily governed by the principle of "like dissolves like." Consequently, they exhibit good solubility in nonpolar organic solvents and are practically insoluble in polar solvents such as water. The introduction of substituents onto the adamantane cage can modify its solubility profile. The two 4-methylphenyl groups in this compound significantly increase its lipophilicity and molecular weight, further favoring solubility in non-polar environments.

Data Presentation: Qualitative Solubility of Adamantane Derivatives

| Solvent Class | Specific Solvents | Expected Solubility of this compound | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar nature of both the adamantane core and the tolyl substituents allows for favorable van der Waals interactions with non-polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄) | Moderate to High | These solvents have the ability to dissolve a wide range of organic compounds. However, some highly substituted adamantane derivatives have shown limited solubility in DCM, suggesting that solubility should be experimentally verified. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While some interaction is possible, the high lipophilicity of the molecule will likely limit its solubility in these more polar solvents. Some functionalized adamantanes have shown poor solubility in THF. |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The hydrophobic nature of the molecule prevents the formation of significant hydrogen bonds with protic solvents, leading to very poor solubility. |

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

Experimental Protocols

For accurate and reproducible solubility data, standardized experimental protocols are crucial. Below are detailed methodologies for two common techniques used to determine the solubility of crystalline organic compounds.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume or mass of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or solvent-saturated syringe and filtered through a fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed vial. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The vial containing the dried residue is weighed again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. Results are typically expressed in mg/mL or g/L.

Dynamic Laser Monitoring Method

This method is a more automated approach that measures the temperature at which a solution of known composition becomes clear upon heating (dissolution) and turbid upon cooling (crystallization).

Methodology:

-

System Setup: A jacketed glass vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system. The laser beam is directed through the vessel to a photodetector.

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed and added to the vessel to create a solution of known concentration.

-

Heating and Cooling Cycles: The temperature of the vessel is controlled by a circulating water bath. The solution is slowly heated at a constant rate (e.g., 0.1-0.5 °C/min) while being stirred. The intensity of the transmitted laser light is continuously monitored.

-

Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light. The temperature at which this occurs is recorded as the dissolution temperature.

-

Crystallization Point Determination: The solution is then cooled at the same constant rate. The temperature at which the first crystals appear, causing a sharp decrease in light transmission, is recorded as the crystallization (or saturation) temperature.

-

Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, its chemical structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for the isothermal saturation method and the dynamic laser monitoring method provided in this guide offer robust frameworks for accurate determination. The choice of method will depend on the available equipment and the specific requirements of the study. This information is critical for the effective handling, purification, and formulation of this adamantane derivative in scientific and industrial settings.

Methodological & Application

Synthetic Routes for 1,3-Bis(4-methylphenyl)adamantane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two plausible synthetic routes for the preparation of 1,3-Bis(4-methylphenyl)adamantane. This symmetrical, rigid, and lipophilic scaffold holds potential interest for applications in medicinal chemistry and materials science. The protocols are based on established organic chemistry principles, including Friedel-Crafts alkylation and Grignard reagent coupling.

Introduction

This compound is a diarylated adamantane derivative. The adamantane cage provides a rigid, three-dimensional structure, while the p-tolyl substituents introduce aromatic moieties that can influence the molecule's electronic properties and potential for further functionalization. The synthesis of such diaryladamantanes can be approached through several established methods. Here, we detail two primary synthetic strategies starting from 1,3-dibromoadamantane.

Synthetic Route 1: Friedel-Crafts Alkylation

This route involves the direct alkylation of toluene with 1,3-dibromoadamantane using a Lewis acid catalyst. The electrophilic substitution on the toluene ring is driven by the formation of a tertiary carbocation at the bridgehead positions of the adamantane core.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

1,3-Dibromoadamantane

-

Toluene (anhydrous)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 1,3-dibromoadamantane (1.0 eq) in anhydrous toluene (which acts as both solvent and reactant).

-

Add the solution of 1,3-dibromoadamantane in toluene to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench it by the slow, careful addition of 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data (Expected)

| Parameter | Expected Value |

| Yield | 40-60% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 40-50 °C |

| Purity (post-column) | >95% |

Reaction Workflow

Synthetic Route 2: Grignard Reagent Coupling

This synthetic route utilizes the coupling of 1,3-dibromoadamantane with a pre-formed Grignard reagent, p-tolylmagnesium bromide. This method avoids the use of strong Lewis acids and may offer a cleaner reaction profile.

Experimental Protocol: Grignard Reagent Coupling

Part A: Preparation of p-Tolylmagnesium Bromide

-

Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.

-

Place magnesium turnings (2.5 eq) in the flask.

-

Add a small crystal of iodine to the magnesium to initiate the reaction.

-

Dissolve 4-bromotoluene (2.5 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium.

-

Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Coupling Reaction

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dibromoadamantane (1.0 eq) in anhydrous THF.

-

Cool the solution of 1,3-dibromoadamantane to 0 °C.

-

Slowly add the prepared p-tolylmagnesium bromide solution via a cannula or dropping funnel to the adamantane solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Expected)

| Parameter | Expected Value |

| Yield | 50-70% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Reflux (THF) |

| Purity (post-column) | >95% |

Reaction Pathway Diagram

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the p-tolyl groups (doublets around 7.0-7.2 ppm), methyl protons of the tolyl groups (singlet around 2.3 ppm), and complex multiplets for the adamantane cage protons. |

| ¹³C NMR | Signals for the quaternary and CH carbons of the adamantane core, aromatic carbons (including the ipso-carbon attached to the adamantane), and the methyl carbon of the tolyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₂₄H₂₈. |

| Melting Point | A sharp melting point is expected for a pure crystalline solid. |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are crucial for the success of these reactions, particularly the Grignard synthesis.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Grignard reagents are highly reactive and flammable. They react vigorously with water and protic solvents.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Application Notes and Protocols: 1,3-Bis(4-methylphenyl)adamantane in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,3-Bis(4-methylphenyl)adamantane in the synthesis of high-performance polymers. While direct polymerization of this compound is not extensively reported, its structural similarity to other 1,3-disubstituted adamantane derivatives, such as those with amine or hydroxyl functional groups, allows for the adaptation of established polymerization protocols. The incorporation of the rigid, bulky adamantane core, substituted with methylphenyl groups, is anticipated to yield polymers with exceptional thermal stability, high glass transition temperatures (Tg), and improved solubility in organic solvents.

These characteristics make such polymers highly attractive for applications in advanced materials, including specialty films, coatings, and matrices for controlled drug delivery. The methyl groups on the phenyl rings can further enhance solubility and potentially offer sites for post-polymerization modification.

Overview of Polymer Synthesis Strategies

The bifunctional nature of this compound, with two para-substituted phenyl rings, makes it a suitable monomer for step-growth polymerization reactions. By analogy to structurally similar monomers like 1,3-bis(4-aminophenyl)adamantane and 1,3-bis(4-hydroxyphenyl)adamantane, the following types of polymers can be synthesized:

-

Polyamides: Through polycondensation with dicarboxylic acids or their derivatives.

-

Polyimides: By reaction with dianhydrides.

-

Polyesters: Via polycondensation with dicarboxylic acids or their derivatives.

-

Polyethers: Through nucleophilic aromatic substitution reactions.

-

Polysulfones: By reaction with bis(4-chlorophenyl) sulfone.

This document will focus on the synthesis of polyamides and polysulfones as representative examples.

Predicted Properties of Polymers Derived from this compound

The introduction of the this compound moiety into a polymer backbone is expected to impart several desirable properties:

-

High Thermal Stability: The rigid adamantane cage structure contributes to high decomposition temperatures.

-

Elevated Glass Transition Temperature (Tg): The bulky nature of the adamantane unit restricts segmental motion of the polymer chains, leading to high Tg values.

-

Good Solubility: The non-polar, propeller-like structure of the adamantane derivative can disrupt polymer chain packing, enhancing solubility in common organic solvents.

-

Excellent Mechanical Properties: The rigid backbone is expected to result in polymers with high tensile strength and modulus.

The following table summarizes the properties of polymers derived from analogous 1,3-disubstituted adamantane monomers to provide an expected performance benchmark.

Table 1: Properties of Polymers Derived from 1,3-Disubstituted Adamantane Monomers

| Polymer Type | Adamantane Monomer | Comonomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) |

| Polyamide | 1,3-Bis(4-aminophenyl)adamantane | Terephthaloyl chloride | 0.85 | 88 | 2.1 | 285 | >450 |

| Polyamide | 1,3-Bis(4-aminophenyl)adamantane | Isophthaloyl chloride | 0.72 | 82 | 1.9 | 260 | >450 |

| Polysulfone | 1,3-Bis(4-hydroxyphenyl)adamantane | Bis(4-chlorophenyl) sulfone | 0.52 | - | - | 268 | 510 |

Experimental Protocols

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from a diamine monomer analogous to this compound (by assuming a di-amino functionalized version for the purpose of this protocol) and a diacid chloride.

Materials:

-

1,3-Bis(4-aminophenyl)adamantane (or a similar diamine)

-

Terephthaloyl chloride (or other diacid chloride)

-

N,N-dimethylacetamide (DMAc, anhydrous)

-

Lithium chloride (LiCl)

-

Pyridine (anhydrous)

-

Methanol

-

Water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-Bis(4-aminophenyl)adamantane and LiCl in anhydrous DMAc under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add terephthaloyl chloride to the stirred solution at once.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

-

Add pyridine to the reaction mixture to neutralize the HCl formed during the reaction.

-

Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

Diagram of Polyamide Synthesis Workflow:

Caption: Workflow for the synthesis of polyamides.

Synthesis of Polysulfones via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a polysulfone from a dihydroxy adamantane monomer and bis(4-chlorophenyl) sulfone. This can be adapted for 1,3-Bis(4-hydroxyphenyl)adamantane.

Materials:

-

1,3-Bis(4-hydroxyphenyl)adamantane

-

Bis(4-chlorophenyl) sulfone (BCPS)

-

Potassium carbonate (K2CO3, anhydrous)

-

N,N-dimethylacetamide (DMAc, anhydrous)

-

Toluene

-

Methanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 1,3-Bis(4-hydroxyphenyl)adamantane, BCPS, K2CO3, DMAc, and toluene.

-

Heat the mixture to reflux (around 140-150°C) to azeotropically remove water with toluene.

-

After the removal of water, increase the temperature to 160-170°C and maintain for 8-12 hours.

-

Cool the viscous solution to room temperature and dilute with DMAc.

-

Pour the polymer solution into a large volume of methanol containing a small amount of acetic acid to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with water and then with methanol.

-

Dry the polymer in a vacuum oven at 100°C for 24 hours.

Diagram of Polysulfone Synthesis Workflow:

Caption: Workflow for the synthesis of polysulfones.

Characterization of Polymers

The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.

Table 2: Recommended Characterization Techniques

| Property | Technique | Expected Outcome |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (e.g., amide, sulfone) and disappearance of monomer functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeating unit. | |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |

| Thermal Properties | Thermogravimetric Analysis (TGA) | Evaluation of thermal stability (decomposition temperature). |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | |

| Mechanical Properties | Tensile Testing | Measurement of tensile strength, modulus, and elongation at break of polymer films. |

| Solubility | Solubility Tests | Assessment of solubility in a range of organic solvents. |

Diagram of Polymer Characterization Logical Flow:

Application Notes and Protocols: 1,3-Bis(4-methylphenyl)adamantane and its Analogues as Building Blocks in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-di-substituted adamantane derivatives, with a focus on 1,3-bis(4-methylphenyl)adamantane and its more extensively studied hydroxyl and amino analogues, as building blocks in the synthesis of high-performance polymers. The rigid, bulky adamantane core imparts desirable properties such as high thermal stability, enhanced solubility, and low dielectric constants to polymeric materials.

Overview of 1,3-Di-substituted Adamantane Building Blocks

The adamantane cage is a unique, strain-free, and highly symmetric hydrocarbon structure. When incorporated into polymer backbones, it introduces significant steric hindrance, which disrupts chain packing and can lead to materials with improved solubility and processability without compromising thermal stability. The 1,3-disubstitution pattern allows for the creation of linear or kinked polymer chains, depending on the monomers used in polymerization.

While direct applications of this compound are not extensively documented in the literature, its functionalized analogues, 1,3-bis(4-hydroxyphenyl)adamantane and 1,3-bis(4-aminophenyl)adamantane, are well-established monomers in the synthesis of advanced polymers such as poly(arylene ether)s, polyamides, and polyimides. These polymers are of interest for applications in microelectronics, aerospace, and as specialty membranes.

Synthesis of Adamantane-Based Monomers

A common route to 1,3-di-substituted adamantanes involves the Friedel-Crafts alkylation of an aromatic compound with a di-functionalized adamantane precursor, such as 1,3-dibromoadamantane.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from standard Friedel-Crafts procedures.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

To a stirred solution of 1,3-dibromoadamantane (10 mmol) in an excess of toluene (100 mL), which acts as both solvent and reactant, add anhydrous aluminum chloride (AlCl₃, 22 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL).

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Applications in Polymer Synthesis

The true utility of 1,3-di-substituted adamantanes in materials science is realized when the phenyl groups are functionalized with reactive moieties like hydroxyl (-OH) or amino (-NH₂) groups, enabling their use as monomers in various polymerization reactions.

Poly(arylenedioxy-organosilanylene)s from 1,3-Bis(4-hydroxyphenyl)adamantane

Polymers containing both adamantane and silane units in their backbone are known for their exceptional thermal stability.

Quantitative Data:

| Polymer Composition | Td10 (°C) in N₂ | Td10 (°C) in Air | Reference |

| Polymer from 1,3-bis(4-hydroxyphenyl)adamantane and phenylsilane | 547 | 387 | [1] |

Experimental Workflow:

Figure 2: Workflow for the synthesis of Poly(arylenedioxy-organosilanylene)s.

Experimental Protocol: Rhodium-Catalyzed Dehydrocoupling

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,3-bis(4-hydroxyphenyl)adamantane (5 mmol) and an equimolar amount of the organohydrosilane (e.g., phenylsilane, 5 mmol) in anhydrous toluene.

-

Add a catalytic amount of a rhodium catalyst (e.g., [Rh(cod)Cl]₂).

-

Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by observing the cessation of hydrogen gas evolution.

-

After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum at an elevated temperature.

High-Performance Polyimides from 1,3-Bis(4-aminophenyl)adamantane

Polyimides derived from 1,3-bis(4-aminophenyl)adamantane exhibit excellent thermal stability, high glass transition temperatures, and good solubility in organic solvents.

Quantitative Data:

| Dianhydride Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C) | Dielectric Constant (1 MHz) | Reference |

| 6FDA | 0.82 - 1.66 | 290 | >500 | 2.77 | [2][3] |

| BTDA | - | 315 | >500 | 2.95 | [2] |

| ODPA | - | 295 | >500 | 2.88 | [2] |

| PMDA | - | 330 | >500 | 3.01 | [2] |

6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride; ODPA: 4,4′-oxydiphthalic dianhydride; PMDA: pyromellitic dianhydride.

Experimental Workflow:

Figure 3: Two-step synthesis of polyimides.

Experimental Protocol: Two-Step Polyimide Synthesis

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve 1,3-bis(4-aminophenyl)adamantane (10 mmol) in N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0-5 °C and add an equimolar amount of the aromatic dianhydride (10 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating profile is: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour.[3]

-

After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.

Conclusion

The incorporation of the 1,3-di-substituted adamantane moiety into polymer backbones is a highly effective strategy for developing advanced materials with superior thermal and mechanical properties. While this compound itself is not a common monomer, its functionalized analogues, particularly the dihydroxy and diamino derivatives, serve as valuable building blocks for a range of high-performance polymers. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these unique adamantane-based materials.

References

Application Notes and Protocols for the Analysis of 1,3-Bis(4-methylphenyl)adamantane by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 1,3-Bis(4-methylphenyl)adamantane using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented are compiled from established methodologies for analogous adamantane derivatives and serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a disubstituted adamantane derivative with potential applications in materials science and as a scaffold in drug discovery due to its rigid, lipophilic cage structure. Accurate structural elucidation and purity assessment are critical for its development and application. This document outlines the expected NMR and mass spectrometry data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds, such as 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol[1], and the known spectral characteristics of the adamantane cage[2][3][4][5][6] and p-tolyl moieties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be characterized by signals corresponding to the aromatic protons of the two p-methylphenyl groups and the aliphatic protons of the adamantane core.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to adamantane) | ~7.30 - 7.20 | d | 4H |

| Aromatic (meta to adamantane) | ~7.15 - 7.05 | d | 4H |

| Adamantane CH | ~2.10 - 1.90 | m | 2H |

| Adamantane CH₂ | ~1.90 - 1.70 | m | 12H |

| Methyl (CH₃) | ~2.35 | s | 6H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will show signals for the quaternary, methine, and methylene carbons of the adamantane cage, as well as the aromatic and methyl carbons of the p-tolyl groups. The principle of additivity is useful in predicting the chemical shifts of the adamantane carbons in 1,3-disubstituted derivatives[7].

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, attached to adamantane) | ~148 - 146 |

| Aromatic C (ortho to adamantane) | ~129 - 128 |

| Aromatic C (meta to adamantane) | ~125 - 124 |

| Aromatic C (para, attached to methyl) | ~136 - 134 |

| Adamantane C (quaternary, C1 & C3) | ~38 - 36 |

| Adamantane CH | ~30 - 28 |

| Adamantane CH₂ | ~40 - 38 |

| Adamantane CH₂ | ~36 - 34 |

| Methyl (CH₃) | ~21 |

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

Electron ionization mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the fragmentation of the adamantane core and the cleavage of the aryl substituents.

| m/z | Predicted Identity | Relative Intensity |

| 342 | [M]⁺ | Moderate |

| 251 | [M - C₇H₇]⁺ | High |

| 135 | [Adamantyl]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Very High |

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-